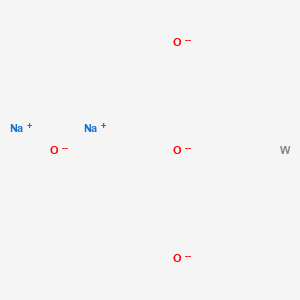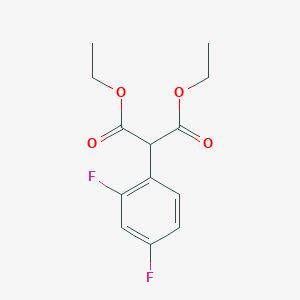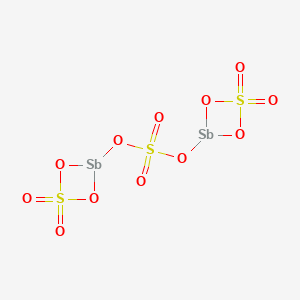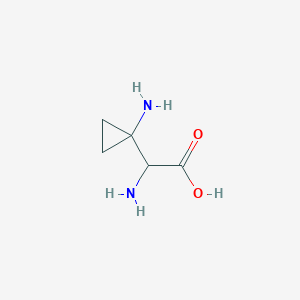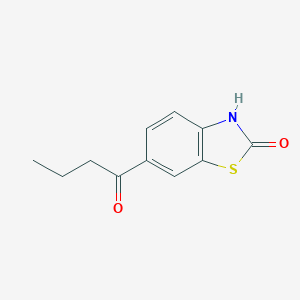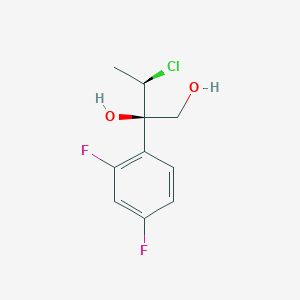
(2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol is a chemical compound that has been of great interest to scientists due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol is not fully understood, but studies have suggested that it may act by inhibiting the activity of specific enzymes involved in cancer cell growth and inflammation. Specifically, ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression and cell growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of specific enzymes involved in cancer cell growth. In addition, ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has been shown to have low toxicity in vitro, which is a promising feature for potential use in clinical settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol for lab experiments is its high yield and enantioselectivity during synthesis. In addition, its low toxicity in vitro makes it a promising compound for potential use in clinical settings. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as a potential anti-cancer or anti-inflammatory agent.
Direcciones Futuras
There are several future directions for research on ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol. One area of research could focus on further elucidating the mechanism of action, which would provide insights into how to optimize its use as a potential anti-cancer or anti-inflammatory agent. Another area of research could focus on developing more efficient synthesis methods that could improve yield and enantioselectivity. Additionally, future research could explore the potential use of ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol in combination with other drugs or therapies for enhanced efficacy.
Métodos De Síntesis
The synthesis of ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol involves the reaction of 2,4-difluoro-phenyl-methanol with a chlorinating agent such as thionyl chloride. The resulting intermediate is then reacted with a chiral auxiliary to obtain the desired product in high yield and enantioselectivity.
Aplicaciones Científicas De Investigación
((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has been extensively studied for its potential applications in the field of medicine. One of the major areas of research has been its use as a potential anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
126917-45-1 |
|---|---|
Nombre del producto |
(2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol |
Fórmula molecular |
C10H11ClF2O2 |
Peso molecular |
236.64 g/mol |
Nombre IUPAC |
(2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol |
InChI |
InChI=1S/C10H11ClF2O2/c1-6(11)10(15,5-14)8-3-2-7(12)4-9(8)13/h2-4,6,14-15H,5H2,1H3/t6-,10-/m1/s1 |
Clave InChI |
QLTWFOKSXGYQMZ-LHLIQPBNSA-N |
SMILES isomérico |
C[C@H]([C@](CO)(C1=C(C=C(C=C1)F)F)O)Cl |
SMILES |
CC(C(CO)(C1=C(C=C(C=C1)F)F)O)Cl |
SMILES canónico |
CC(C(CO)(C1=C(C=C(C=C1)F)F)O)Cl |
Sinónimos |
(2R,3R)-3-CHLORO-2-(2,4-DIFLUORO-PHENYL)-BUTANE-1,2-DIOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




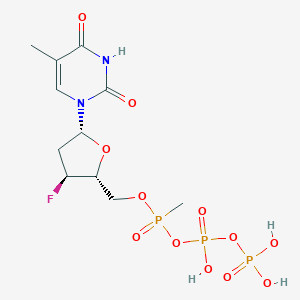
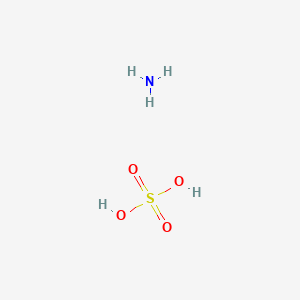
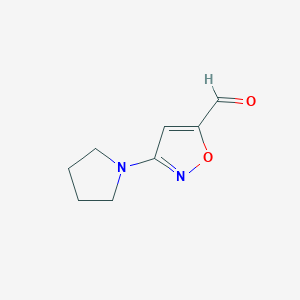

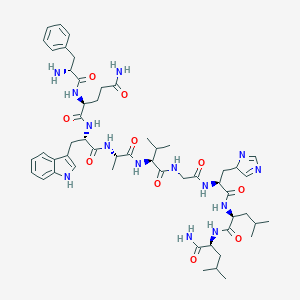
![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)

